![molecular formula C17H27N3O B1459784 2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline CAS No. 1818847-36-7](/img/structure/B1459784.png)

2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline

Overview

Description

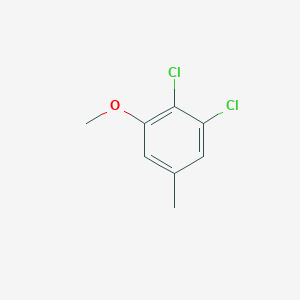

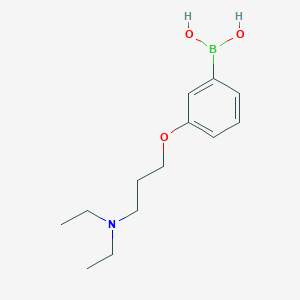

2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline is a chemical compound with the molecular formula C17H27N3O and a molecular weight of 289.42 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C17H27N3O/c1-19-9-5-17(6-10-19)7-11-20(12-8-17)14-3-4-15(18)16(13-14)21-2/h3-4,13H,5-12,18H2,1-2H3 . This indicates the presence of a methoxy group, a diazaspiro group, and an aniline group in the molecule. Physical and Chemical Properties Analysis

The compound has a molecular weight of 289.42 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications

Biological and Pharmacological Research

Antitumorigenic and Antiangiogenic Effects : Catechol estrogens, chemically reactive estrogen metabolites, are O-methylated by catechol-O-methyltransferase to form less polar monomethyl ethers like 2-methoxyestradiol, which has been shown to have antitumorigenic and antiangiogenic effects in vitro and in vivo. This suggests a potential protective effect against estrogen-induced cancers in target organs, indicating a potential area of research for related compounds in cancer prevention and treatment (B. Zhu & A. Conney, 1998).

Opioid Analgesic Development : Oliceridine, a novel mu-opioid receptor agonist, highlights the pursuit of selective activation of G protein and β-arrestin signaling pathways to produce therapeutic analgesic effects with reduced adverse effects. This illustrates the ongoing research into developing safer, more effective pain management options, which could be relevant for the study of novel compounds (I. Urits et al., 2019).

Antiviral Agents : The review of acyclic nucleoside phosphonate (ANP) analogues, including cidofovir and adefovir, for the treatment of viral infections highlights the importance of specific interactions with viral DNA polymerase for antiviral activity. This demonstrates the potential of chemical compounds in the development of antiviral medications, offering a pathway for the application of similar compounds in treating viral diseases (L. Naesens et al., 1997).

Pharmacological Properties of Natural Compounds : Osthole, a natural product, has been identified to possess multiple pharmacological actions, including neuroprotective, osteogenic, and immunomodulatory activities. This points to the broad potential of natural and synthetic compounds in a variety of therapeutic applications (Zhong-rong Zhang et al., 2015).

Mechanism of Action

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram. It has hazard statements H302, H315, H319, H335, and precautionary statement P261 . This suggests that the compound may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and inhalation should be avoided.

Properties

IUPAC Name |

2-methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-19-9-5-17(6-10-19)7-11-20(12-8-17)14-3-4-15(18)16(13-14)21-2/h3-4,13H,5-12,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRVNTWMSOLZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)CCN(CC2)C3=CC(=C(C=C3)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201175911 | |

| Record name | 2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undec-3-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818847-36-7 | |

| Record name | 2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undec-3-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undec-3-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1459701.png)

![3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1459718.png)

![1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1459722.png)